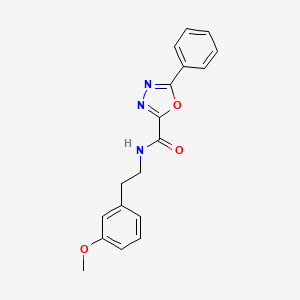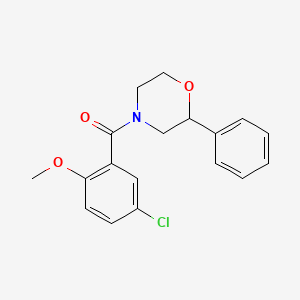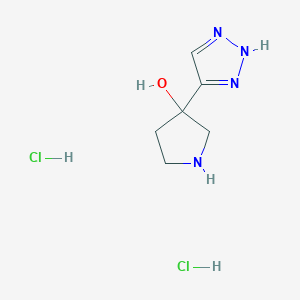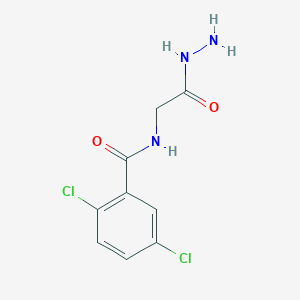
4-(4-fluoro-3-methylphenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-fluoro-3-methylphenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine, also known as FMMA, is a novel compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FMMA belongs to the class of thiazole compounds and has been studied for its anticancer and anti-inflammatory properties.
Aplicaciones Científicas De Investigación
Antibacterial and Anthelmintic Activities
4-(4-fluoro-3-methylphenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine and its derivatives have shown promise in antibacterial and anthelmintic applications. One study synthesized a series of N-[4-(4-nitrophenoxy)phenyl]-4-(substituted)-1,3-thiazol-2-amines, including derivatives of 4-(4-fluoro-3-methylphenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine, which exhibited potent anthelmintic and antibacterial activities (Bhandari & Gaonkar, 2016).
Anticancer Potential
Several thiazol-2-amine derivatives, including compounds structurally related to 4-(4-fluoro-3-methylphenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine, have been studied for their anticancer properties. A study on 2-{3-{4-[(5-aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-tri-methylphenyl)thiazol-4-amine derivatives revealed good to moderate activity against various human cancer cell lines (Yakantham, Sreenivasulu & Raju, 2019).
Antimicrobial Activities
Compounds structurally related to 4-(4-fluoro-3-methylphenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine have been synthesized and evaluated for antimicrobial activities. For example, novel Schiff bases synthesized using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile demonstrated significant antimicrobial activity in vitro (Puthran et al., 2019).
Synthesis and Characterization
Various studies have focused on the synthesis and characterization of thiazol-2-amine derivatives. These studies provide valuable insights into the chemical properties and potential applications of these compounds in different fields, including pharmaceuticals (Uwabagira, Sarojini & Poojary, 2018).
Propiedades
IUPAC Name |
4-(4-fluoro-3-methylphenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2OS/c1-11-9-12(3-8-15(11)18)16-10-22-17(20-16)19-13-4-6-14(21-2)7-5-13/h3-10H,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVLBOWNXXCHOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CSC(=N2)NC3=CC=C(C=C3)OC)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-fluoro-3-methylphenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methyl-3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2371435.png)
![(2Z)-2-[(2,4-dichlorophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2371436.png)
![Ethyl 2-[[2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2371438.png)
![N-(2-chloro-4-methylphenyl)-2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2371441.png)
![(E)-2-cyano-N-(4-nitrophenyl)-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylamide](/img/structure/B2371442.png)

![N-(2-chlorophenyl)-2-((3-isopentyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2371445.png)
![6-(4-fluorobenzyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2371446.png)
![2-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2371448.png)



![2-(4-methylbenzamido)-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2371456.png)
